molecular formula C7H8ClNO2 B1487661 (3-Chloro-6-methoxypyridin-2-yl)methanol CAS No. 1227490-30-3

(3-Chloro-6-methoxypyridin-2-yl)methanol

Cat. No. B1487661
M. Wt: 173.6 g/mol
InChI Key: DWFDZLRSZOVFBU-UHFFFAOYSA-N
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Description

“(3-Chloro-6-methoxypyridin-2-yl)methanol” is a chemical compound . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of a similar compound, “(2-Chloro-6-methoxypyridin-3-yl)methanol”, is 173.6 . The InChI code is 1S/C7H8ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 .


Physical And Chemical Properties Analysis

The physical form of a similar compound, “(2-Chloro-6-methoxypyridin-3-yl)methanol”, is solid . The storage temperature is 2-8°C .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Spectroscopic Properties : A study detailed the spectroscopic properties, including FT-Raman and FT-Infrared spectra, of a similar compound, 3-chloro-6-methoxypyridazine. The molecular geometry, vibrational frequencies, UV-Visible absorption spectrum, and NMR analysis were explored using DFT calculations. This research offers insights into the potential use of (3-Chloro-6-methoxypyridin-2-yl)methanol in understanding molecular interactions and spectroscopic properties (S. Vijaya Chamundeeswari et al., 2013).

Chemical Reactions and Catalysis

  • Ligand Exchange Reactions : Research on ligand substitution reactions involving methoxide and alcohols on a tungsten(0) carbonyl center suggests potential catalytic and reactivity studies involving (3-Chloro-6-methoxypyridin-2-yl)methanol (K. Klausmeyer et al., 2003).

Photoreactions

  • Photoreactions in Methanol : An investigation into the photoreactions of N-methylpyridinium compounds in methanol under different atmospheric conditions highlights the potential for studying the photoreactivity of (3-Chloro-6-methoxypyridin-2-yl)methanol (S. Ohkoshi et al., 1992).

Synthesis and Material Science

  • Molecular Structure Analysis : The synthesis and characterization of compounds with similar structural motifs to (3-Chloro-6-methoxypyridin-2-yl)methanol have been reported, providing a basis for material science and organic synthesis applications (B. Lakshminarayana et al., 2009).

Environmental and Catalysis Research

  • Methanol Synthesis Catalysis : Research into rare earth elements in methanol synthesis catalysis could imply potential applications for (3-Chloro-6-methoxypyridin-2-yl)methanol in enhancing catalytic performance due to its structural and chemical properties (A. Richard, M. Fan, 2018).

Safety And Hazards

The safety information for a similar compound, “(2-Chloro-6-methoxypyridin-3-yl)methanol”, includes the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 .

properties

IUPAC Name

(3-chloro-6-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFDZLRSZOVFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679868
Record name (3-Chloro-6-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-6-methoxypyridin-2-yl)methanol

CAS RN

1227490-30-3
Record name (3-Chloro-6-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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